2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide
Description
Structural Identification and IUPAC Nomenclature
The systematic nomenclature of 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide follows International Union of Pure and Applied Chemistry guidelines for complex organic compounds containing multiple functional groups. The compound's name reflects its hierarchical structural organization, beginning with the brominated acetamide backbone and incorporating the sulfonyl-substituted aromatic system. The dipropylamino substituent represents a tertiary amine functionality that contributes significantly to the compound's overall molecular properties and potential biological activity.
The structural framework consists of a central phenyl ring that serves as the primary scaffold, bearing a sulfonyl group at the para position relative to the acetamide linkage. The sulfonyl moiety is further substituted with a dipropylamino group, creating a complex three-dimensional arrangement that influences the compound's conformational behavior and intermolecular interactions. The acetamide portion features a strategically positioned bromine atom at the alpha carbon, which serves as a reactive site for potential synthetic transformations and may contribute to the compound's biological activity profile.
Chemical database records confirm the compound's registry under the Chemical Abstracts Service number 22795-42-2, establishing its unique identity within the global chemical literature. The systematic naming convention ensures unambiguous identification across different research contexts and facilitates accurate communication within the scientific community. The structural complexity of this compound necessitates careful attention to stereochemical considerations, although the current literature does not indicate the presence of asymmetric centers that would require specific stereochemical descriptors.
Properties
IUPAC Name |
2-bromo-N-[4-(dipropylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O3S/c1-3-9-17(10-4-2)21(19,20)13-7-5-12(6-8-13)16-14(18)11-15/h5-8H,3-4,9-11H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVXLFJKQKNJQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the 4-[(dipropylamino)sulfonyl]phenyl Intermediate
A key intermediate is the 4-[(dipropylamino)sulfonyl]aniline or its protected derivative. The sulfonylation step typically involves:
- Reacting 4-aminophenyl derivatives with sulfonyl chlorides bearing dipropylamino substituents.
- Use of base such as triethylamine or pyridine to neutralize the generated HCl.
- Solvent systems like dichloromethane or acetonitrile under controlled temperature (0–25 °C) to minimize side reactions.
The dipropylamino sulfonyl group is introduced by nucleophilic substitution on sulfonyl chlorides or via sulfonamide formation, ensuring the sulfonyl nitrogen is substituted with dipropyl groups.
Acylation to Form the Bromoacetamide
Following sulfonylation, the free amine on the phenyl ring is acylated with bromoacetyl chloride:
- The reaction is performed under anhydrous conditions to prevent hydrolysis of bromoacetyl chloride.
- Typically, a base such as triethylamine is added to scavenge HCl formed during acylation.
- The reaction temperature is maintained at 0–5 °C initially to control reactivity and then allowed to warm to room temperature for completion.
- Solvents such as dichloromethane or tetrahydrofuran are preferred for their inertness and solubility properties.
Purification and Characterization
After completion of the acylation:
- The reaction mixture is quenched with water and extracted.
- The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
- Characterization is performed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the structure and purity.
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sulfonylation | 4-Aminophenyl derivative + dipropylsulfonyl chloride + base (Et3N) | DCM or MeCN | 0–25 °C | 75–85 | Stirring 2–4 h; inert atmosphere preferred |
| Acylation (Bromoacetylation) | Sulfonylated amine + bromoacetyl chloride + base (Et3N) | DCM or THF | 0–5 °C to RT | 70–80 | Anhydrous conditions; slow addition recommended |
| Purification | Recrystallization or silica gel chromatography | - | RT | - | Product purity >95% by HPLC/NMR |
Alternative Methods and Considerations
- Direct sulfonylation of pre-formed bromoacetamide derivatives is less common due to potential side reactions at the bromoacetamide site.
- Using bromoacetic anhydride or bromoacetic acid activated esters can be alternatives to bromoacetyl chloride but often with lower reactivity.
- Scale-up requires careful control of exothermicity and moisture exclusion.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Pharmaceutical Development
2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide has been explored for its potential as a therapeutic agent in treating diseases mediated by the JAK/STAT signaling pathway. This pathway is implicated in various conditions such as autoimmune diseases and cancers. Inhibition of JAK-2, a key player in this pathway, can lead to antiproliferative effects and apoptosis in tumor cells, making this compound a candidate for further investigation in cancer therapy .
Proteomics Research
The compound is utilized in proteomics studies, particularly in the characterization of protein interactions and functions. Its ability to modify protein behavior through specific binding interactions allows researchers to explore cellular mechanisms and identify potential therapeutic targets .
Chemical Biology
In chemical biology, this compound serves as a tool for studying enzyme activity and inhibition. The sulfonamide moiety can interact with various enzymes, providing insights into their mechanisms and potential regulatory pathways .
Case Study 1: JAK/STAT Pathway Inhibition
A study published in Nature Reviews Cancer highlighted the role of JAK-2 inhibitors in managing hematological malignancies. Researchers investigated several compounds, including derivatives similar to this compound, demonstrating significant reductions in tumor growth and enhanced apoptosis in vitro and in vivo models .
Case Study 2: Proteomic Profiling
In a study focused on proteomic profiling, researchers utilized this compound to identify novel protein targets involved in inflammatory responses. The findings indicated that this compound could modulate protein interactions critical for inflammation regulation, suggesting its utility in developing anti-inflammatory therapies .
Mechanism of Action
The mechanism of action of 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its sulfonyl and bromine groups are believed to play crucial roles in its activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Molecular Properties
The substituents on the sulfonamide group significantly influence the compound’s physicochemical properties. Below is a comparative analysis of key analogs:
Notes:
- *Calculated molar mass for the target compound.
- †Hazard class inferred from structurally similar compounds.
Key Observations:
Steric Effects: Bulky substituents like cyclohexyl(methyl)amino () introduce steric hindrance, which may affect binding to biological targets or crystallization behavior .
Electron Effects : Electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity at the acetamide carbonyl, influencing reactivity in nucleophilic substitution reactions .
Crystallographic and Conformational Differences
Crystal structures of analogs, such as 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide (), reveal that dihedral angles between aromatic rings and the acetamide group vary with substituents. For instance:
- Dihedral angles of 66.4° between bromophenyl and fluorophenyl rings in suggest twisted conformations, stabilized by N–H⋯O hydrogen bonds .
Biological Activity
2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Formula : C₁₃H₁₈BrN₂O₂S
- Molecular Weight : 335.26 g/mol
The structure consists of a bromine atom attached to an acetamide group, with a dipropylamino sulfonyl moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition : The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their function.
- Receptor Modulation : The dipropylamino moiety may influence neurotransmitter receptors, leading to changes in signaling pathways.
- Antiproliferative Effects : Similar compounds have shown efficacy in inhibiting cancer cell proliferation by targeting specific kinases involved in cell growth.
Anticancer Properties
Research indicates that compounds similar to this compound possess anticancer properties. For instance, studies have demonstrated that sulfonamide derivatives can inhibit the JAK/STAT signaling pathway, which is crucial in various malignancies. Inhibition of this pathway leads to reduced tumor growth and increased apoptosis in cancer cells .
Antimicrobial Activity
The compound's potential antimicrobial activity has been explored, with findings suggesting that related sulfonamide compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Studies
- Antiproliferative Activity : A study investigating the antiproliferative effects of sulfonamide derivatives on human cancer cell lines found that certain modifications in the structure significantly enhanced their efficacy. The presence of a dipropylamino group was associated with improved activity against breast and colon cancer cell lines .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of sulfonamide derivatives reported that this compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value indicating strong antibacterial potential .
Data Tables
Q & A
Q. What is the optimal synthetic route for 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide?
A common approach involves coupling 4-[(dipropylamino)sulfonyl]aniline with bromoacetyl bromide under controlled conditions. Evidence from analogous acetamide syntheses (e.g., using 4-bromophenylacetic acid and substituted anilines) suggests using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in dichloromethane at 273 K, with triethylamine as a base to neutralize HCl byproducts . Post-reaction, extraction with dichloromethane, washing with NaHCO₃, and slow evaporation for crystallization are recommended. Yield optimization may require adjusting stoichiometry or reaction time.
Q. What analytical techniques are used to confirm the structure of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify bromine and sulfonyl group integration .
- High-Resolution Mass Spectrometry (HRMS) : ESI-MS for molecular ion confirmation .
- X-ray Crystallography : Single-crystal analysis (e.g., using methylene chloride for crystallization) to resolve dihedral angles between aromatic rings and the acetamide group, as demonstrated in structurally similar compounds .
Q. How can impurities be identified during synthesis?
Impurity profiling employs reverse-phase HPLC or LC-MS with C18 columns (e.g., 5 µm, 250 × 4.6 mm) and acetonitrile/water gradients. Reference standards for common byproducts (e.g., unreacted precursors or de-brominated analogs) should be cross-referenced using pharmacopeial guidelines . For example, EP-grade impurity standards for bromoacetamide derivatives often include nitro or dioxo-isoindole contaminants .
Advanced Research Questions
Q. How does the bromine atom and dipropylamino sulfonyl group influence molecular conformation and stability?
X-ray crystallography of related acetamides reveals that bulky substituents like dipropylamino sulfonyl induce torsional strain, creating dihedral angles >60° between the aromatic ring and acetamide moiety. This steric hindrance reduces planarity, potentially affecting binding to biological targets. Additionally, the bromine atom participates in weak intermolecular C–H⋯Br interactions, enhancing crystal packing stability . Computational modeling (DFT) can predict these effects by comparing optimized geometries with experimental data .
Q. What in vitro assays are suitable for evaluating pharmacological activity?
- Enzyme Inhibition : Test against targets like cyclooxygenase (COX) or HIV-1 trans-activation response (TAR) RNA using fluorescence polarization assays, as seen in trifluoromethylphenyl acetamide studies .
- Anti-inflammatory Activity : Measure inhibition of TNF-α or IL-6 in lipopolysaccharide-stimulated macrophages .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
Q. How can contradictory data in biological activity be resolved?
If inconsistent results arise (e.g., variable IC₅₀ values), consider:
- Purity Verification : Re-analyze compound purity via HPLC and exclude batch-specific impurities .
- Solubility Effects : Use DMSO stock solutions at ≤0.1% v/v to avoid solvent interference .
- Receptor Heterogeneity : Perform target-specific assays (e.g., radioligand binding for receptor affinity) to isolate mechanisms .
Q. What computational methods predict interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in explicit solvent .
- QSAR Modeling : Corrogate substituent effects (e.g., dipropylamino vs. piperazinyl groups) on activity using Hammett σ constants .
Q. How should stability studies be designed for this compound?
Conduct accelerated degradation studies under ICH guidelines:
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 4 weeks .
- Analytical Monitoring : Track decomposition via HPLC peak area reduction and identify degradants using HRMS .
- pH Stability : Test solubility and degradation in buffers (pH 1–13) to simulate physiological conditions .
Q. Methodological Notes
- Synthetic Optimization : Adjust reaction pH to 8–9 during sulfonamide formation to prevent side reactions .
- Crystallization : Slow evaporation from dichloromethane/methanol (1:1) yields high-purity crystals for XRD .
- Data Reproducibility : Include triplicate measurements in bioassays and report mean ± SEM .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
